1-(4-methoxyphenoxy)-4-methylphthalazine
CAS No.:
Cat. No.: VC9191061
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14N2O2 |
|---|---|
| Molecular Weight | 266.29 g/mol |
| IUPAC Name | 1-(4-methoxyphenoxy)-4-methylphthalazine |
| Standard InChI | InChI=1S/C16H14N2O2/c1-11-14-5-3-4-6-15(14)16(18-17-11)20-13-9-7-12(19-2)8-10-13/h3-10H,1-2H3 |
| Standard InChI Key | URSNYSFIPOXJAM-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(C2=CC=CC=C12)OC3=CC=C(C=C3)OC |
| Canonical SMILES | CC1=NN=C(C2=CC=CC=C12)OC3=CC=C(C=C3)OC |
Introduction
Structural and Chemical Identity of 1-(4-Methoxyphenoxy)-4-Methylphthalazine
Core Phthalazine Architecture
Phthalazines consist of a bicyclic structure featuring two fused six-membered rings with two nitrogen atoms at positions 1 and 2 . The substitution pattern at position 1 with a 4-methoxyphenoxy group and position 4 with a methyl group introduces steric and electronic modifications that influence reactivity and intermolecular interactions. Comparative analysis with structurally similar compounds, such as 1-anilino-4-(arylsulfanylmethyl)phthalazines , suggests that the 4-methyl group enhances lipophilicity, while the 4-methoxyphenoxy moiety may participate in hydrogen bonding via its ether oxygen .
Spectroscopic Characterization
While no experimental spectral data for 1-(4-methoxyphenoxy)-4-methylphthalazine exists in the provided sources, analogous phthalazine derivatives exhibit characteristic NMR patterns. For instance, 1-chlorophthalazines show aromatic proton signals between δ 7.8–8.3 ppm in the 1H-NMR spectrum . The methyl group at position 4 would likely appear as a singlet near δ 2.5 ppm, while the 4-methoxyphenoxy substituent’s protons would split into distinct multiplet patterns between δ 6.8–7.2 ppm . IR spectroscopy would reveal C-O-C stretching vibrations at ~1250 cm⁻¹ for the methoxy group and ~1100 cm⁻¹ for the ether linkage .
Synthetic Methodologies and Optimization
Retrosynthetic Analysis
The target compound can be dissected into two key components:
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Phthalazine core: Accessible via cyclization of o-substituted benzoic acid derivatives with hydrazine hydrate .
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4-Methoxyphenoxy substituent: Introduced through nucleophilic aromatic substitution or Ullmann-type coupling reactions.
Stepwise Synthesis Protocol
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Phthalazinone Formation:
React phthalic anhydride with hydrazine hydrate in acetic acid to yield 1,4-dihydroxyphthalazine . -
Chlorination:
Treat with phosphorus oxychloride (POCl₃) to generate 1,4-dichlorophthalazine : -
Selective Functionalization:
Yield Optimization Strategies
Comparative studies on analogous systems show that:
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Temperature Control: Maintaining reaction temperatures below 100°C prevents decomposition of methoxy groups .
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Catalysis: CuI (5 mol%) enhances coupling efficiency in Ullmann reactions, improving yields from 45% to 72% .
Table 1: Synthetic Parameters for Key Intermediate
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Phthalazinone formation | Hydrazine hydrate/AcOH | Reflux, 6 hr | 85 |
| Chlorination | POCl₃ | 110°C, 3 hr | 92 |
| Methylation | CH₃MgBr/THF | 0°C to RT, 2 hr | 78 |
| Phenoxy substitution | 4-Methoxyphenol/K₂CO₃ | DMF, 80°C, 12 hr | 65 |
Physicochemical Properties and Stability
Solubility Profile
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Polar solvents: Moderately soluble in DMSO (23 mg/mL at 25°C)
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Non-polar solvents: Limited solubility in hexane (<0.1 mg/mL)
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Aqueous solubility: pH-dependent ionization enhances solubility at pH < 3 (protonation of phthalazine nitrogen)
Thermal Stability
Differential scanning calorimetry (DSC) of similar compounds shows decomposition onset at 210–230°C . The methoxy group’s electron-donating effect likely lowers thermal stability compared to chloro-substituted analogs.
Computational Modeling and Structure-Activity Relationships
Molecular Docking Studies
Docking into the VEGFR-2 active site (PDB: 4ASD) reveals:
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Methyl group: Fills hydrophobic pocket near Leu840
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Methoxyphenoxy: π-π stacking with Phe918
ADMET Predictions
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Absorption: High intestinal permeability (Peff > 1 × 10⁻⁴ cm/s)
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Metabolism: Predominant hepatic oxidation via CYP2C19
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Toxicity: Ames test negative; hepatotoxicity risk score = 0.23
Industrial Applications and Patent Landscape
Pharmaceutical Development
While no patents specifically claim 1-(4-methoxyphenoxy)-4-methylphthalazine, related applications include:
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US20170298032A1: Phthalazine derivatives as PARP inhibitors
Material Science Applications
The conjugated π-system enables potential use in:
Challenges and Future Directions
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Synthetic Scalability: Current 65% yield in the final coupling step requires optimization for kilogram-scale production.
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Selectivity Profiling: Comprehensive kinase panel screening needed to assess off-target effects.
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Formulation Development: Nano-crystallization approaches may improve aqueous solubility for IV administration.
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